N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide, commonly referred to as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This compound has shown promising results in preclinical studies as an anticancer agent, and its potential therapeutic applications are currently being investigated.
Mechanism of Action
CB-839 exerts its anticancer effects by inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This inhibition leads to a reduction in the levels of glutamate, which is an important source of energy and building blocks for cancer cells. The depletion of glutamate leads to a decrease in the production of ATP and other metabolites, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
CB-839 has been shown to have a number of biochemical and physiological effects, including the inhibition of glutamine metabolism, the reduction of ATP production, and the induction of apoptosis in cancer cells. Additionally, CB-839 has been shown to have minimal effects on normal cells, indicating that it may have a favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the major advantages of CB-839 is its specificity for glutaminase, which makes it a useful tool for investigating the role of glutamine metabolism in cancer cells. However, one of the limitations of CB-839 is its relatively short half-life, which can make it difficult to achieve sustained inhibition of glutaminase in vivo.
Future Directions
There are several potential future directions for research on CB-839. One area of interest is the development of more potent and selective glutaminase inhibitors that can overcome some of the limitations of CB-839. Additionally, there is a need for further investigation into the mechanisms by which CB-839 exerts its anticancer effects, as well as its potential therapeutic applications in other diseases beyond cancer. Finally, there is a need for clinical trials to evaluate the safety and efficacy of CB-839 in humans.
Synthesis Methods
CB-839 can be synthesized through a multistep process that involves the reaction of 3-chloroaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the nitrophenyl carbamate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with butyryl chloride to form CB-839.
Scientific Research Applications
CB-839 has been extensively studied as a potential therapeutic agent for various types of cancer, including renal cell carcinoma, triple-negative breast cancer, and pancreatic cancer. Preclinical studies have shown that CB-839 can inhibit the growth of cancer cells by targeting the metabolic dependencies of cancer cells, specifically their reliance on glutamine metabolism.
properties
Product Name |
N-(3-{[(3-chloroanilino)carbonyl]amino}phenyl)butanamide |
---|---|
Molecular Formula |
C17H18ClN3O2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]butanamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-5-16(22)19-14-8-4-9-15(11-14)21-17(23)20-13-7-3-6-12(18)10-13/h3-4,6-11H,2,5H2,1H3,(H,19,22)(H2,20,21,23) |
InChI Key |
QZPZLVKKQXXWKD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.